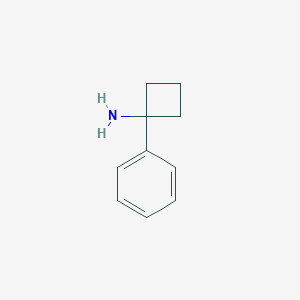

1-Phenylcyclobutylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJAIRCFCMQFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169670 | |

| Record name | 1-Phenylcyclobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17380-77-7 | |

| Record name | 1-Phenylcyclobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylcyclobutanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenylcyclobutylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-phenylcyclobutylamine, a compound of interest in medicinal chemistry and pharmacology. The following sections detail a common synthetic route, provide explicit experimental protocols, and present a thorough characterization of the target molecule using modern analytical techniques.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the Ritter reaction, starting from 1-phenylcyclobutanol. This reaction provides a direct pathway to the desired amine through the reaction of an alcohol with a nitrile in the presence of a strong acid.

Synthetic Pathway

The synthesis commences with the generation of a stable tertiary carbocation from 1-phenylcyclobutanol in a strong acidic medium. This carbocation is then attacked by the nitrogen atom of a nitrile, such as acetonitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the target N-acyl derivative, which can then be hydrolyzed under basic or acidic conditions to afford this compound.

Caption: Ritter reaction pathway for this compound synthesis.

Experimental Protocol: Synthesis of this compound via Ritter Reaction

Materials:

-

1-phenylcyclobutanol

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylcyclobutanol (1 equivalent) in an excess of acetonitrile (approximately 10-20 equivalents).

-

Acid Addition: Cool the mixture in an ice bath to 0°C. Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirring solution. The addition should be performed with caution to control the exothermic reaction.

-

Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice. This will quench the reaction and precipitate the N-acetylated intermediate.

-

Hydrolysis: To hydrolyze the N-acetyl intermediate, add a sufficient amount of a strong base solution (e.g., 2M NaOH) to the mixture until it is strongly basic (pH > 12). Heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis.

-

Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclobutane ring, as well as a signal for the amine protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show characteristic peaks for the carbon atoms of the phenyl ring and the cyclobutane ring. The quaternary carbon attached to the phenyl group and the amino group will have a distinct chemical shift.

| ¹H NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 7.20 - 7.40 (m, 5H) | Aromatic protons (C₆H₅) |

| ~ 2.20 - 2.40 (m, 4H) | Cyclobutane protons (-CH₂-) |

| ~ 1.80 - 2.00 (m, 2H) | Cyclobutane protons (-CH₂-) |

| Variable (broad s, 2H) | Amine protons (-NH₂) |

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | Aromatic quaternary carbon (C-N) |

| ~ 128.5 (2C) | Aromatic CH |

| ~ 127.0 | Aromatic CH |

| ~ 126.0 (2C) | Aromatic CH |

| ~ 55 - 60 | Cyclobutane quaternary carbon (C-N) |

| ~ 30 - 35 (2C) | Cyclobutane CH₂ |

| ~ 15 - 20 | Cyclobutane CH₂ |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS

An In-depth Technical Guide on the Mechanism of Action of 1-Phenylcyclobutylamine as a Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclobutylamine (PCBA) is a notable inactivator of monoamine oxidase (MAO), an enzyme of critical importance in the metabolism of neurotransmitters. This technical guide provides a comprehensive overview of the mechanism of action of PCBA, detailing its unique radical-based inactivation pathway. The document summarizes the available quantitative data on the inhibition of MAO by a closely related analog, provides detailed experimental methodologies for assessing MAO inhibition, and outlines the chemical synthesis of PCBA. Visualizations of the key pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter for researchers, scientists, and professionals in drug development.

Introduction to Monoamine Oxidase and its Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The inhibition of MAO activity can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1][2]

This compound: A Mechanism-Based Inactivator

This compound (PCBA) distinguishes itself as a time-dependent, irreversible inactivator of monoamine oxidase.[3] Unlike simple competitive inhibitors, PCBA acts as a "suicide substrate," where the enzyme's own catalytic activity transforms PCBA into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.

The Radical-Based Mechanism of Inactivation

The inactivation of MAO by PCBA proceeds through a sophisticated radical mechanism.[3] The process is initiated by a one-electron oxidation of the PCBA amine by the flavin cofactor of MAO, forming an amine radical cation. This is followed by a homolytic cleavage of the strained cyclobutane ring. The resulting radical intermediate can then partition between two pathways:

-

Product Formation: The radical can be further oxidized by another electron to form 2-phenyl-1-pyrroline. This product is subsequently metabolized by MAO to 3-benzoylpropanal and then non-enzymatically oxidized to 3-benzoylpropionic acid.[3]

-

Irreversible Inactivation: The radical intermediate can covalently attach to the flavin cofactor of the MAO enzyme, leading to its irreversible inactivation.[3] For every molecule of PCBA that leads to inactivation, approximately 325 molecules are converted to product.[3]

Quantitative Analysis of MAO Inhibition

| Compound | Target | Ki (μM) | Reference |

| 1-Phenylcyclopropylamine | MAO-A | 170 | [4] |

| 1-Phenylcyclopropylamine | MAO-B | 2.5 | [5] |

Note: The Ki values for 1-phenylcyclopropylamine are significantly higher for MAO-A compared to MAO-B, indicating a preference for the MAO-B isoform.

Experimental Protocols for MAO Inhibition Assays

The inhibitory activity of compounds like this compound can be determined using a variety of in vitro assays. A common and sensitive method is the fluorometric monoamine oxidase inhibition assay.

Principle of the Fluorometric MAO Inhibition Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.[3] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified using a fluorescence microplate reader.[3][6][7] A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of MAO activity.

Detailed Methodology

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrate (e.g., p-tyramine for both MAO-A and MAO-B)

-

Fluorogenic Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Test Compound (this compound)

-

Positive Control Inhibitors (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~535-560 nm, Emission: ~585-590 nm)

Experimental Workflow:

-

Reagent Preparation: Prepare working solutions of enzymes, substrate, fluorogenic probe, HRP, and test compound in MAO assay buffer.

-

Compound Pre-incubation (for irreversible inhibitors): Add the test compound (this compound) at various concentrations to the wells of the microplate. Add the MAO enzyme (A or B) to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This step is crucial to allow for the time-dependent inactivation of the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., p-tyramine) and the detection reagents (Amplex Red and HRP) to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Chemical Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from commercially available reagents.

Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile

The first step is the synthesis of the nitrile intermediate, 1-phenylcyclobutanecarbonitrile. This can be achieved through the reaction of phenylacetonitrile with 1,3-dibromopropane in the presence of a base, such as sodium hydroxide, and a phase-transfer catalyst like benzyltriethylammonium chloride.[8][9]

General Procedure:

To a stirred solution of aqueous sodium hydroxide, add phenylacetonitrile and a catalytic amount of benzyltriethylammonium chloride.[8] To this mixture, add 1,3-dibromopropane dropwise while maintaining the temperature. After the addition is complete, continue stirring for several hours. The product, 1-phenylcyclobutanecarbonitrile, can then be extracted with an organic solvent, and purified by distillation under reduced pressure.

Step 2: Reduction of 1-Phenylcyclobutanecarbonitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. This transformation can be effectively carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

General Procedure:

To a suspension of lithium aluminum hydride in anhydrous diethyl ether, add a solution of 1-phenylcyclobutanecarbonitrile in anhydrous diethyl ether dropwise at a low temperature (e.g., 0°C). After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure to yield this compound, which can be further purified if necessary.

Conclusion

This compound represents a fascinating class of monoamine oxidase inhibitors characterized by a unique radical-based mechanism of irreversible inactivation. Understanding this mechanism, along with the methodologies for its characterization and synthesis, is crucial for the development of novel therapeutics targeting the monoamine oxidase system. This guide provides a foundational resource for researchers and drug development professionals, summarizing the current knowledge and providing practical experimental and synthetic guidance. Further investigation into the specific inhibitory kinetics and selectivity of PCBA for MAO-A and MAO-B is warranted to fully elucidate its therapeutic potential.

References

- 1. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of monoamine oxidase B by 1-phenylcyclopropylamine: mass spectral evidence for the flavin adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Properties of 1-Phenylcyclobutylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 1-Phenylcyclobutylamine hydrochloride. The document details its identity, physicochemical properties, and its significant role as a monoamine oxidase (MAO) inactivator. This guide also outlines a plausible synthetic route and discusses the mechanism of its primary pharmacological action. Due to the limited availability of specific experimental data in the public domain for the hydrochloride salt, some data presented herein is based on the free base or closely related analogs, with appropriate notations.

Chemical Identity and Physical Properties

This compound hydrochloride is the salt form of the parent compound, this compound. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, which is often advantageous for research and pharmaceutical development.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source/Comment |

| IUPAC Name | 1-phenylcyclobutan-1-amine hydrochloride | --- |

| Synonyms | Cyclobutanamine, 1-phenyl-, hydrochloride (9CI) | [1] |

| CAS Number | 120218-45-3 | [1] |

| Chemical Formula | C₁₀H₁₃N·HCl | [1] |

| Molecular Weight | 183.68 g/mol | Calculated |

| Melting Point | Data not available | Specific data for the hydrochloride salt is not readily available in the public domain. |

| Boiling Point | Data not available | Specific data for the hydrochloride salt is not readily available in the public domain. |

| Solubility | Data not available | As a hydrochloride salt, it is expected to have good solubility in water and polar organic solvents. |

| Appearance | Data not available | Typically, amine hydrochlorides are white to off-white crystalline solids. |

Synthesis

Experimental Protocol (Hypothetical)

Step 1: Synthesis of this compound (Free Base)

A common route to such amines is through the reaction of a Grignard reagent with a nitrile, followed by hydrolysis. For instance, the reaction of cyclopropylmagnesium bromide with phenylacetonitrile would yield, after rearrangement and hydrolysis, this compound. The crude amine would then be purified, for example, by vacuum distillation.

Step 2: Formation of this compound Hydrochloride

The purified this compound would be dissolved in a suitable anhydrous solvent, such as diethyl ether. Anhydrous hydrogen chloride gas, or a solution of HCl in an anhydrous solvent, would then be added dropwise with stirring. The hydrochloride salt, being less soluble in the nonpolar solvent, precipitates out. The resulting solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound hydrochloride.

Spectroscopic Data

Pharmacology: Monoamine Oxidase Inactivation

This compound is a known time-dependent, irreversible inactivator of monoamine oxidase (MAO).[2] MAO is a flavoenzyme responsible for the oxidative deamination of various endogenous and exogenous amines, including neurotransmitters like serotonin, dopamine, and norepinephrine.

Mechanism of Action

The inactivation of MAO by this compound is believed to proceed through a radical-mediated mechanism. The proposed pathway is as follows:

-

Oxidation: The amine is oxidized by the flavin cofactor (FAD) of MAO, forming an amine radical cation.

-

Ring Opening: The strained cyclobutyl ring undergoes homolytic cleavage, resulting in a distonic radical cation.

-

Partitioning: This radical intermediate can then partition between two pathways:

-

Product Formation: The radical can be further oxidized to form 2-phenyl-1-pyrroline, which is subsequently hydrolyzed and further oxidized to 3-benzoylpropionic acid.

-

Enzyme Inactivation: The radical can covalently bind to the flavin cofactor, leading to irreversible inactivation of the enzyme.

-

Experimental Protocol: MAO Inactivation Assay

A continuous spectrophotometric assay is commonly used to determine MAO activity and inactivation kinetics.

Materials:

-

Purified MAO-A or MAO-B enzyme

-

This compound hydrochloride

-

Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Enzyme Activity Measurement: The baseline activity of MAO is determined by monitoring the rate of substrate conversion to product. For example, the oxidation of kynuramine can be followed by the increase in absorbance at 316 nm.

-

Inactivation Kinetics: The enzyme is pre-incubated with various concentrations of this compound hydrochloride for different time intervals.

-

Residual Activity Measurement: At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into the assay mixture containing the substrate, and the residual enzyme activity is measured.

-

Data Analysis: The rate of inactivation (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I) can be determined by plotting the pseudo-first-order rate constants of inactivation against the inhibitor concentration.

Toxicology and Safety

A comprehensive toxicological profile for this compound hydrochloride is not publicly available. A Safety Data Sheet (SDS) for the compound indicates that it should be handled with care.[3]

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Consult the full Safety Data Sheet before handling.

Conclusion

References

Spectroscopic Analysis of 1-Phenylcyclobutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for 1-Phenylcyclobutylamine based on its structural features and typical values for similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.40 - 2.60 | Multiplet | 2H | Cyclobutane protons (α to phenyl) |

| ~ 1.80 - 2.00 | Multiplet | 2H | Cyclobutane protons (β to phenyl, geminal to other β) |

| ~ 1.60 - 1.80 | Multiplet | 2H | Cyclobutane protons (β to phenyl) |

| ~ 1.50 | Singlet (broad) | 2H | Amine protons (-NH₂) |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Quaternary aromatic carbon (C-phenyl) |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 60 | Quaternary cyclobutane carbon (C-NH₂) |

| ~ 35 | Cyclobutane CH₂ (α to phenyl) |

| ~ 18 | Cyclobutane CH₂ (β to phenyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3250 | Medium, sharp (doublet for primary amine) | N-H stretch (amine)[1] |

| 3100 - 3000 | Medium | Aromatic C-H stretch[2] |

| 2950 - 2850 | Medium to Strong | Aliphatic C-H stretch (cyclobutane)[3] |

| 1600, 1475 | Medium to Weak | C=C stretch (aromatic ring)[4] |

| 1650 - 1550 | Medium | N-H bend (amine)[5] |

| 770 - 730 & 720 - 680 | Strong | C-H out-of-plane bend (monosubstituted benzene)[6] |

Mass Spectrometry (MS)

The mass spectrum of an amine like this compound will exhibit an odd molecular weight due to the presence of a nitrogen atom.[7]

| m/z Ratio | Fragmentation Pathway |

| 147 | Molecular ion [M]⁺ |

| 146 | [M-H]⁺ |

| 118 | Loss of ethylene from the cyclobutane ring |

| 91 | Tropylium ion [C₇H₇]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[8]

-

For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is typically required.[8]

-

The sample should be dissolved in a clean, dry NMR tube.

-

Ensure the sample is free of any solid particles by filtering it through a pipette with a small plug of glass wool if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8]

-

-

Instrumental Analysis:

-

Place the NMR tube into the spectrometer's probe.

-

The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called "shimming".

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.[9]

Methodology:

-

Sample Preparation (Thin Film Method for Solids):

-

Instrumental Analysis:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

The resulting spectrum will show the absorption of infrared radiation as a function of wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in an organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[11]

-

Further dilute this solution to a final concentration of about 10-100 micrograms per mL.[11]

-

The solution must be free of any particulate matter and inorganic salts.[11]

-

-

Instrumental Analysis:

-

The sample solution is introduced into the mass spectrometer.

-

In the ion source (e.g., ESI), the molecules are ionized.

-

The resulting ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum. The presence of nitrogen in an amine can be identified by its odd molecular weight.[7]

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. eng.uc.edu [eng.uc.edu]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unraveling the Radical Intermediate in Monoamine Oxidase Inactivation by 1-Phenylcyclobutylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the pivotal role of the radical intermediate in the mechanism-based inactivation of monoamine oxidase (MAO) by 1-phenylcyclobutylamine (PCBA). PCBA represents a significant class of MAO inactivators, and understanding its mechanism at a molecular level is crucial for the rational design of novel therapeutics targeting MAO-related neurological disorders. This document provides a comprehensive overview of the reaction mechanism, detailed experimental methodologies, and quantitative data, presented in a clear and accessible format for the scientific community.

Introduction: The Significance of this compound as a MAO Inactivator

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Their dysregulation is implicated in a range of psychiatric and neurodegenerative diseases. This compound (PCBA) is a mechanism-based, irreversible inactivator of MAO.[1] Its unique mode of action, involving a radical intermediate, provides a compelling case study in enzyme inhibition and offers insights for the development of next-generation MAO inhibitors.

The Radical-Mediated Inactivation Mechanism

The inactivation of MAO by PCBA is a time-dependent and irreversible process that proceeds through a sophisticated radical mechanism.[1] The key steps are outlined below and visualized in the signaling pathway diagram.

-

Initial Binding: PCBA reversibly binds to the active site of the MAO enzyme.

-

Single-Electron Transfer (SET): The flavin adenine dinucleotide (FAD) cofactor in its oxidized state abstracts a single electron from the nitrogen atom of PCBA. This SET event generates a highly reactive amine radical cation intermediate and a reduced flavin semiquinone.[1]

-

Homolytic Cleavage: The strained cyclobutane ring of the amine radical cation undergoes rapid homolytic cleavage. This ring-opening is a characteristic reaction of cyclobutylaminyl radicals and serves as strong evidence for the radical mechanism.[1] This step generates a distonic radical cation, where the charge and radical are separated.

-

Partitioning of the Intermediate: The resulting radical intermediate exists at a critical branch point and can follow one of two pathways:

-

Pathway A (Product Formation): Intramolecular cyclization of the radical onto the iminium ion followed by a second one-electron oxidation by the flavin semiquinone leads to the formation of the metabolite 2-phenyl-1-pyrroline.[1] This is the predominant pathway.

-

Pathway B (Inactivation): The radical intermediate covalently attaches to the N5 position of the flavin cofactor, forming a stable flavin-inactivator adduct.[2] This event leads to the irreversible inactivation of the enzyme.[1]

-

The partitioning between these two pathways determines the efficiency of inactivation. For every 325 molecules of PCBA that are converted to product (2-phenyl-1-pyrroline), one molecule leads to the inactivation of the enzyme.[1]

Visualization of the Inactivation Pathway

Caption: Proposed mechanism of MAO inactivation by this compound.

Quantitative Data

| Parameter | Value | Enzyme | Reference |

| Partition Ratio | 325 | MAO | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to investigate the radical-mediated inactivation of MAO by PCBA.

Synthesis of this compound Hydrochloride

MAO Inactivation Assay

The time-dependent irreversible inhibition of MAO by PCBA can be monitored using a continuous spectrophotometric or fluorometric assay.

Objective: To determine the rate of inactivation of MAO by PCBA.

Materials:

-

Purified MAO-A or MAO-B

-

This compound (PCBA)

-

Substrate (e.g., kynuramine for spectrophotometric assay, or Amplex Red for fluorometric assay)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a stock solution of PCBA in a suitable solvent (e.g., water or DMSO).

-

In a cuvette or microplate well, pre-incubate a known concentration of MAO with various concentrations of PCBA in the reaction buffer at a constant temperature (e.g., 37°C).

-

At specific time intervals, withdraw aliquots from the incubation mixture and add them to a separate reaction mixture containing the substrate.

-

Immediately measure the initial rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time.

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each PCBA concentration. The apparent first-order rate constant of inactivation (kobs) is obtained from the negative slope of this plot.

-

The inactivation parameters, kinact (the maximal rate of inactivation) and KI (the concentration of inactivator that gives half the maximal rate of inactivation), can be determined by plotting kobs against the inactivator concentration.

Detection of the Radical Intermediate: EPR Spin Trapping

The direct detection of the short-lived amine radical cation is challenging. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, is a powerful technique to detect and characterize transient radical species.

Objective: To trap and detect the amine radical cation intermediate formed during the MAO-catalyzed oxidation of PCBA.

Materials:

-

Purified MAO

-

This compound (PCBA)

-

Spin trap (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

EPR spectrometer

Procedure:

-

Prepare a reaction mixture containing MAO, PCBA, and a high concentration of the spin trap (DMPO) in the reaction buffer.

-

Initiate the reaction and quickly transfer the mixture into a flat cell suitable for EPR analysis.

-

Place the cell in the cavity of the EPR spectrometer and record the EPR spectrum.

-

The formation of a radical adduct (DMPO-PCBA radical) will result in a characteristic EPR signal. The hyperfine splitting constants of the signal can provide structural information about the trapped radical.

-

Control experiments should be performed, including the omission of the enzyme or the substrate, to ensure that the observed signal is specific to the enzymatic reaction.

Characterization of the Flavin Adduct: Mass Spectrometry

Mass spectrometry is a key technique to identify the covalent modification of the FAD cofactor.

Objective: To confirm the covalent attachment of the PCBA-derived moiety to the FAD cofactor of MAO.

Procedure:

-

Incubate MAO with a stoichiometric amount of PCBA to achieve complete inactivation.

-

Denature the inactivated enzyme and digest it into smaller peptides using a protease (e.g., trypsin).

-

Separate the resulting peptides by liquid chromatography (LC).

-

Analyze the peptides by electrospray ionization mass spectrometry (ESI-MS).

-

Identify the flavin-containing peptide by its characteristic isotopic pattern and mass.

-

Compare the mass of the flavin-peptide from the inactivated enzyme with that from the native enzyme. An increase in mass corresponding to the addition of the ring-opened PCBA moiety will confirm the formation of the covalent adduct.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the modified peptide and pinpoint the site of attachment to the flavin (N5 position).[2]

Experimental Workflow Visualization

Caption: A typical experimental workflow for investigating MAO inactivation.

Conclusion

The inactivation of monoamine oxidase by this compound proceeds through a well-defined mechanism involving a radical intermediate. The formation of an amine radical cation via single-electron transfer to the FAD cofactor, followed by homolytic cleavage of the cyclobutane ring, is a key feature of this process. The resulting radical intermediate partitions between a product-forming pathway and an inactivation pathway that involves covalent modification of the flavin cofactor. The experimental strategies outlined in this guide, including kinetic analyses, EPR spin trapping, and mass spectrometry, provide a robust framework for studying this and other radical-mediated enzyme inhibition mechanisms. A thorough understanding of these molecular events is paramount for the design of more selective and potent MAO inhibitors for the treatment of neurological disorders.

References

- 1. This compound, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of monoamine oxidase B by 1-phenylcyclopropylamine: mass spectral evidence for the flavin adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 1-Phenylcyclobutylamine and Its Primary Metabolites: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylcyclobutylamine (PCBA) is a notable mechanism-based inactivator of monoamine oxidase (MAO), an enzyme of significant interest in neuropharmacology. This technical guide provides a comprehensive analysis of the biological activity of PCBA and its primary metabolites. It details the mechanism of MAO inactivation, the metabolic pathway of PCBA, and the known biological effects of its downstream products. This document synthesizes available data to offer a resource for researchers engaged in the study of MAO inhibitors and related compounds.

Introduction

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. As such, they are critical targets for the treatment of various neurological and psychiatric disorders, including depression and Parkinson's disease. This compound (PCBA) represents a unique class of MAO inactivators that operate through a radical-based mechanism. Understanding the biological activity of PCBA and its metabolites is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Biological Activity of this compound

PCBA has been identified as both a substrate and a time-dependent, irreversible inactivator of monoamine oxidase.[1] Its mechanism of action is distinct, involving a one-electron oxidation to form an amine radical cation, which subsequently leads to the homolytic cleavage of the cyclobutane ring.[1] This process generates a radical intermediate that can either covalently bind to the flavin cofactor of MAO, causing irreversible inactivation, or be further oxidized to form metabolites.[1]

Quantitative Data on MAO Inactivation

| Compound | Parameter | Value | Enzyme | Notes |

| This compound | Partition Ratio | 325 | Monoamine Oxidase | For every 325 molecules of PCBA converted to product, one molecule causes the irreversible inactivation of the enzyme.[1] |

Note: The partition ratio is a measure of the efficiency of a mechanism-based inactivator. A lower partition ratio indicates a more efficient inactivator.

Metabolism of this compound

The metabolism of PCBA by MAO leads to the formation of several primary metabolites in a sequential process.

Metabolic Pathway

The initial product of PCBA oxidation is 2-phenyl-1-pyrroline.[1] This is followed by the formation of 3-benzoylpropanal and subsequently 3-benzoylpropionic acid.[1] The conversion of 3-benzoylpropanal to 3-benzoylpropionic acid is a non-enzymatic oxidation by nascent hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.[1]

Caption: Metabolic pathway of this compound.

Biological Activity of Primary Metabolites

The primary metabolites of PCBA also exhibit biological activities, which are important to consider in the overall pharmacological profile of the parent compound.

2-Phenyl-1-pyrroline

Specific quantitative data on the biological activity of 2-phenyl-1-pyrroline is limited in the available literature. However, the pyrroline and pyrrolidine scaffolds are present in many biologically active compounds, suggesting potential for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. Further research is needed to fully characterize the biological profile of this metabolite.

3-Benzoylpropanal

There is a lack of specific data on the biological activity of 3-benzoylpropanal in the reviewed literature.

3-Benzoylpropionic Acid

3-Benzoylpropionic acid has been shown to possess anti-inflammatory and analgesic properties.[2][3] In vivo studies have demonstrated its efficacy in reducing cell migration and levels of nitric oxide and prostaglandin E2 at a specific dose.[2][3] In silico studies have also predicted a good oral bioavailability profile and low toxicity for this compound.[4]

| Metabolite | Biological Activity | In Vivo Effective Dose | Notes |

| 3-Benzoylpropionic Acid | Anti-inflammatory, Analgesic | 0.5 mg/kg | Demonstrated in a carrageenan-induced air pouch model in mice.[2][3] |

Downstream Signaling Pathways

The inhibition of MAO by this compound leads to an increase in the synaptic concentrations of monoamine neurotransmitters. This, in turn, modulates various downstream signaling pathways. While the specific MAO isoform selectivity (MAO-A vs. MAO-B) of PCBA is not specified in the available literature, the general consequences of MAO inhibition are well-documented.

Caption: Downstream signaling effects of MAO inhibition by PCBA.

Experimental Protocols

Monoamine Oxidase Inactivation Assay (Representative Protocol)

Objective: To determine the time-dependent irreversible inhibition of MAO by a test compound.

Materials:

-

Recombinant human MAO-A or MAO-B

-

Test compound (e.g., this compound)

-

MAO substrate (e.g., kynuramine or a fluorogenic substrate)

-

Phosphate buffer (pH 7.4)

-

96-well microplate (black, for fluorescence assays)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the MAO enzyme and the test compound in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations in phosphate buffer.

-

Pre-incubation: In the wells of the microplate, mix the MAO enzyme with various concentrations of the test compound or vehicle control. Incubate this mixture for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for time-dependent inactivation.

-

Reaction Initiation: After the pre-incubation period, initiate the enzymatic reaction by adding the MAO substrate to each well.

-

Measurement: Immediately measure the rate of product formation kinetically over a set period (e.g., 15-30 minutes) using a plate reader. For fluorogenic substrates, excitation and emission wavelengths will be specific to the substrate used.

-

Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The apparent first-order rate constant of inactivation (k_obs_) can be determined from the slope of this plot. The inactivation rate constant (k_inact_) and the inhibitor concentration that produces half-maximal inactivation (K_I_) can be determined by plotting k_obs_ versus the inhibitor concentration.

Metabolite Identification using High-Resolution Mass Spectrometry (General Workflow)

Objective: To identify the primary metabolites of a test compound after incubation with a metabolic system.

Materials:

-

Test compound (e.g., this compound)

-

In vitro metabolic system (e.g., liver microsomes, S9 fraction, or hepatocytes)

-

NADPH regenerating system (for microsomes and S9)

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubation: Incubate the test compound with the chosen metabolic system in the presence of the NADPH regenerating system at 37°C. Include control incubations without the test compound and without the NADPH regenerating system.

-

Sample Quenching and Preparation: At various time points, stop the reaction by adding a cold quenching solution. Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Inject the supernatant onto the HPLC system for separation of the parent compound and its metabolites. The eluent is introduced into the high-resolution mass spectrometer.

-

Data Acquisition: Acquire data in full-scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation spectra of the most abundant ions.

-

Data Analysis: Process the data using metabolite identification software. This involves comparing the chromatograms of the test and control samples to identify drug-related peaks. The accurate mass measurement from the full-scan data is used to predict the elemental composition of potential metabolites. The fragmentation patterns from the MS/MS spectra are used to elucidate the structure of the metabolites by comparing them to the fragmentation of the parent compound and known biotransformation pathways.

Conclusion

This compound is a mechanism-based inactivator of monoamine oxidase that operates through a unique radical-based mechanism. Its primary metabolites, 2-phenyl-1-pyrroline and 3-benzoylpropionic acid, are formed sequentially. While quantitative data on the inhibitory potency of PCBA is limited to its partition ratio, its metabolite, 3-benzoylpropionic acid, has demonstrated anti-inflammatory and analgesic properties. The inhibition of MAO by PCBA is expected to increase monoamine neurotransmitter levels, thereby influencing downstream signaling pathways. Further research is warranted to fully elucidate the quantitative biological activities of PCBA and its metabolites to better understand their therapeutic potential.

References

The Structure-Activity Relationship of 1-Phenylcyclobutylamine Derivatives: A Review of Available Data

An In-depth Analysis for Researchers and Drug Development Professionals

The 1-phenylcyclobutylamine scaffold represents an intriguing starting point for medicinal chemistry campaigns due to its rigid three-dimensional structure and the presence of key pharmacophoric features—a phenyl ring and a primary amine. While a comprehensive, publicly available body of research detailing a systematic structure-activity relationship (SAR) for a wide range of this compound derivatives is limited, this guide synthesizes the existing knowledge on the parent compound and draws inferences from structurally related analogs to provide insights for researchers in drug discovery and development.

Core Biological Activity: Monoamine Oxidase Inhibition

The primary characterized biological activity of the parent this compound is its action as a time-dependent, irreversible inactivator of monoamine oxidase (MAO). This activity is of significant interest in the context of developing treatments for neurological disorders such as depression and Parkinson's disease, where MAO inhibitors have established therapeutic value.

Mechanism of Action

This compound's inhibitory action on MAO is proposed to proceed through a radical-mediated mechanism. The enzyme catalyzes a one-electron oxidation of the amine, forming an amine radical cation. This is followed by a homolytic cleavage of the strained cyclobutane ring. The resulting radical intermediate can then partition between cyclization to a 2-phenylpyrrolinyl radical and covalent attachment to the flavin cofactor of MAO, leading to irreversible inactivation.

Below is a conceptual workflow of the proposed MAO inactivation mechanism.

Inferences from Structurally Related Compounds

Due to the scarcity of published SAR data on a series of this compound derivatives, we can extrapolate potential SAR trends by examining related structures, such as 1-phenylcyclohexylamine, an analog of the dissociative anesthetic phencyclidine (PCP).

Phenyl Ring Substitution

In studies of 1-phenylcyclohexylamine analogs, substitution on the phenyl ring has been shown to significantly modulate activity at the PCP receptor site. It is plausible that similar modifications to the this compound core would impact its biological activity.

-

Electron-withdrawing and electron-donating groups: Introduction of substituents with varying electronic properties on the phenyl ring could influence the initial oxidation step by MAO, thereby altering the potency and kinetics of inactivation.

-

Positional Isomerism: The position of substituents (ortho, meta, para) on the phenyl ring would likely affect the molecule's interaction with the enzyme's active site, potentially leading to differences in binding affinity and inhibitory activity.

Cycloalkyl Ring Modifications

Alterations to the cyclobutane ring could provide insights into the role of ring strain and conformation in biological activity.

-

Ring Size: Comparison with 1-phenylcyclopentylamine and 1-phenylcyclohexylamine suggests that the size of the cycloalkyl ring influences the molecule's pharmacological profile. The high ring strain of the cyclobutane moiety in this compound is a key feature in its mechanism of MAO inactivation.

-

Substitution on the Cycloalkyl Ring: The addition of substituents on the cyclobutane ring could affect the molecule's conformation and its fit within the enzyme's active site.

Experimental Protocols

While specific protocols for a series of this compound derivatives are not available, standard assays for evaluating MAO inhibition and receptor binding can be adapted.

Monoamine Oxidase Inhibition Assay

A common method to determine the MAO inhibitory activity of a compound involves a fluorometric assay using a commercially available kit.

Illustrative Experimental Workflow:

Protocol Details:

-

Reagent Preparation: Prepare assay buffer, solutions of MAO-A and MAO-B enzymes, various concentrations of the test compounds, and the MAO substrate (e.g., p-tyramine) with horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red).

-

Enzyme Incubation: In a 96-well plate, pre-incubate the MAO enzymes with the test compounds for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add the substrate mixture to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The H₂O₂ produced by the MAO reaction reacts with the probe in the presence of HRP to generate a fluorescent product.

-

Data Analysis: Plot the fluorescence intensity against the compound concentration and determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

Future Directions and Conclusion

The this compound scaffold holds potential for the development of novel therapeutic agents, particularly in the area of MAO inhibition. However, a systematic exploration of its SAR is necessary to unlock its full potential. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives with substitutions on both the phenyl and cyclobutane rings. Such studies would provide crucial data to establish a clear SAR, enabling the rational design of more potent and selective compounds. The generation of quantitative data from standardized assays will be paramount in building predictive models to guide further drug discovery efforts based on this promising chemical core.

In Silico Modeling of 1-Phenylcyclobutylamine Binding to Monoamine Oxidase: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific in silico modeling studies detailing the binding of 1-Phenylcyclobutylamine (PCBA) to Monoamine Oxidase (MAO) have not been extensively published. This technical guide, therefore, presents a comprehensive, proposed methodology based on established computational techniques used for analogous irreversible MAO inhibitors. The data and protocols are representative examples derived from studies on similar compounds to illustrate a robust workflow for investigating PCBA-MAO interactions.

Introduction

This compound (PCBA) is recognized as a mechanism-based, irreversible inactivator of Monoamine Oxidase (MAO). Experimental studies suggest that its inhibitory action proceeds through a radical-mediated mechanism, leading to the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme. Understanding the atomic-level details of this process is crucial for the rational design of novel, potent, and selective MAO inhibitors.

In silico modeling offers a powerful suite of tools to elucidate the binding thermodynamics and kinetics of inhibitors like PCBA. Through a combination of molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations, it is possible to model the entire inhibitory pathway, from initial non-covalent binding to the final covalent adduct formation. This whitepaper outlines a detailed, state-of-the-art computational workflow to investigate the binding of PCBA to MAO, providing hypothetical data and detailed protocols to guide future research.

Proposed Inactivation Mechanism

The inactivation of MAO by PCBA is thought to be initiated by a one-electron oxidation of the amine, forming a radical cation. This is followed by the homolytic cleavage of the cyclobutane ring. The resulting radical intermediate can then partition between forming a cyclic product or covalently bonding to the FAD cofactor, leading to irreversible inhibition.

Caption: Proposed radical mechanism for MAO inactivation by PCBA.

Computational Investigation Workflow

A multi-stage computational approach is proposed to model the interaction of PCBA with MAO. This workflow integrates molecular docking, classical molecular dynamics, and hybrid QM/MM simulations to provide a comprehensive understanding of the binding and inactivation process.

Caption: Proposed in silico workflow for modeling PCBA binding to MAO.

Data Presentation: Representative Quantitative Data

The following tables present hypothetical yet representative quantitative data that would be generated from the proposed computational workflow. These values are based on published studies of other irreversible MAO inhibitors.

Table 1: Covalent Docking Results for PCBA with MAO-B

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -8.5 to -10.0 | Estimated binding affinity of the initial non-covalent complex. |

| Key Interacting Residues | TYR435, TYR398, CYS172 | Residues forming significant non-covalent interactions (H-bonds, π-π stacking). |

| Distance to FAD N5 (Å) | 3.5 - 4.5 | Distance from the PCBA amine to the reactive nitrogen of the FAD cofactor. |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Parameter | Value | Description |

| Protein RMSD (Å) | 1.5 ± 0.3 | Root Mean Square Deviation of the protein backbone, indicating structural stability. |

| Ligand RMSD (Å) | 0.8 ± 0.2 | Root Mean Square Deviation of the ligand, indicating a stable binding pose. |

| Radius of Gyration (Rg) (Å) | 22.5 ± 0.2 | A measure of the protein's compactness over the simulation time. |

| Hydrogen Bonds (Occupancy) | > 70% | Persistence of key hydrogen bonds between PCBA and active site residues. |

Table 3: Binding Free Energy Calculations

| Parameter | Value (kcal/mol) | Method |

| ΔG_bind (non-covalent) | -30 to -40 | MM/GBSA |

| Activation Energy (QM/MM) | +15 to +20 | QM/MM Free Energy Profile |

| Reaction Energy (QM/MM) | -25 to -35 | QM/MM Free Energy Profile |

Experimental Protocols

Detailed methodologies for the key computational experiments are provided below. These protocols are generalized and should be adapted based on the specific software and hardware used.

System Preparation

-

Protein Structure: The crystal structure of human MAO-B in complex with an inhibitor (e.g., PDB ID: 2V5Z) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning protonation states at a physiological pH.

-

Ligand Structure: The 3D structure of this compound is built and optimized using a quantum chemistry program (e.g., Gaussian) at the B3LYP/6-31G* level of theory. Partial charges are calculated using the RESP or AM1-BCC method.

Covalent Docking

Covalent docking is employed to predict the binding pose of PCBA prior to the covalent bond formation and to ensure the reactive moiety is correctly oriented towards the FAD cofactor.

-

Receptor Grid Generation: A grid box is defined around the active site of MAO-B, encompassing the FAD cofactor.

-

Covalent Docking Simulation: Using a program like Schrödinger's Covalent Docking workflow or AutoDock, a covalent bond is defined between the amine of PCBA and the N5 atom of the FAD cofactor. The docking simulation is then performed to sample different conformations of the ligand in the active site.

-

Pose Analysis: The resulting poses are clustered and ranked based on their docking scores. The top-ranked poses that show favorable interactions with key active site residues are selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the non-covalent PCBA-MAO-B complex and to generate equilibrated structures for subsequent QM/MM calculations.

-

System Setup: The top-ranked docked complex is solvated in a box of explicit water molecules (e.g., TIP3P) and neutralized with counter-ions.

-

Minimization and Equilibration: The system undergoes a series of energy minimization and equilibration steps. This typically involves an initial minimization of the solvent and ions, followed by a gradual heating of the system to 310 K and equilibration under NPT (constant number of particles, pressure, and temperature) conditions.

-

Production Run: A production MD simulation is run for at least 100 ns. Trajectories are saved at regular intervals for analysis.

-

Analysis: The stability of the complex is analyzed by calculating the RMSD of the protein and ligand, the radius of gyration, and the persistence of hydrogen bonds.

MM/GBSA Binding Free Energy Calculation

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the non-covalent complex.

-

Trajectory Extraction: Snapshots are extracted from the stable portion of the MD trajectory.

-

Energy Calculations: For each snapshot, the free energy of the complex, the protein, and the ligand are calculated. The binding free energy (ΔG_bind) is then computed as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are used to model the chemical reaction of covalent bond formation, which cannot be described by classical force fields.

-

System Partitioning: The system is divided into a QM region and an MM region. The QM region typically includes the PCBA molecule, the isoalloxazine ring of the FAD cofactor, and the side chains of key catalytic residues. The rest of the protein and the solvent are treated with a classical force field (MM).

-

Potential Energy Surface Scan: The reaction pathway is explored by performing a potential energy surface scan along a defined reaction coordinate (e.g., the distance between the PCBA amine and the FAD N5 atom).

-

Free Energy Profile: The free energy profile of the reaction is calculated using methods like umbrella sampling or metadynamics to determine the activation energy and the reaction energy.

Conclusion

The proposed in silico workflow provides a comprehensive framework for elucidating the molecular mechanism of MAO inhibition by this compound. By combining molecular docking, MD simulations, and QM/MM calculations, researchers can gain detailed insights into the binding affinity, conformational dynamics, and reactive steps of this irreversible inhibitor. The representative data and protocols presented in this whitepaper serve as a valuable resource for initiating and guiding future computational studies on PCBA and other novel MAO inhibitors, ultimately aiding in the development of more effective therapeutics for neurological disorders.

The Preclinical Pharmacological Profile of 1-Phenylcyclobutylamine: A Methodological and Mechanistic Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the preclinical pharmacological profile of 1-Phenylcyclobutylamine (PCBA). However, a thorough review of publicly available scientific literature reveals a significant scarcity of quantitative preclinical data for this compound. The foundational research, primarily from 1986, establishes its mechanism as an inactivator of monoamine oxidase but does not provide a complete dataset for its pharmacodynamics, pharmacokinetics, and toxicology. Consequently, this guide summarizes the known mechanistic information and presents standardized, detailed experimental protocols that would be employed to generate the necessary preclinical data. The data tables herein are structured to highlight the key parameters required for a complete pharmacological assessment, but remain largely unpopulated due to the lack of available information.

Executive Summary

This compound (PCBA) is identified as a mechanism-based, time-dependent, and irreversible inactivator of monoamine oxidase (MAO).[1] Its mechanism of action involves enzymatic oxidation to a radical cation, which then leads to the inactivation of the enzyme through covalent modification of the flavin cofactor.[1] Despite this well-characterized mechanism, a comprehensive preclinical pharmacological profile, including its potency, selectivity for MAO isoforms, pharmacokinetic properties, and toxicological profile, is not available in the public domain. This guide provides a framework for the preclinical evaluation of PCBA, detailing the requisite experimental methodologies and the nature of the data that needs to be generated.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the irreversible inhibition of monoamine oxidase. A complete pharmacodynamic profile would require the determination of its inhibitory potency and selectivity for the two major isoforms of MAO, MAO-A and MAO-B.

In Vitro MAO Inhibition

Objective: To determine the potency (IC50) and inactivation kinetics (KI, kinact) of this compound against human recombinant MAO-A and MAO-B.

Table 1: In Vitro Pharmacodynamic Profile of this compound

| Parameter | MAO-A | MAO-B |

| IC50 (µM) | Data not available | Data not available |

| KI (µM) | Data not available | Data not available |

| kinact (min-1) | Data not available | Data not available |

| kinact/KI (M-1min-1) | Data not available | Data not available |

| Mechanism | Time-dependent, irreversible | Time-dependent, irreversible |

Experimental Protocol: In Vitro MAO Inhibition Assay

2.2.1 Materials and Methods

-

Enzyme Source: Human recombinant MAO-A and MAO-B (e.g., from insect cells).

-

Substrate: Kynuramine for both MAO-A and MAO-B, or Amplex Red substrate.

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Test Compound: this compound.

-

Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Instrumentation: Fluorescence microplate reader.

2.2.2 IC50 Determination

-

A range of concentrations of this compound and positive controls are pre-incubated with the MAO-A or MAO-B enzyme in the assay buffer for a defined period (e.g., 15 minutes) at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The formation of the fluorescent product (4-hydroxyquinoline from kynuramine or resorufin from Amplex Red) is monitored kinetically over time using a fluorescence plate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

2.2.3 Determination of Inactivation Kinetics (KI and kinact)

-

MAO-A or MAO-B is incubated with various concentrations of this compound for different time intervals.

-

At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into the assay medium containing the substrate to initiate the reaction and minimize further inactivation.

-

The residual enzyme activity is measured.

-

The observed rate of inactivation (kobs) at each inhibitor concentration is determined by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time.

-

The values of kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation) are obtained by plotting kobs versus the inhibitor concentration and fitting the data to the Michaelis-Menten equation.

Pharmacokinetics

The pharmacokinetic profile of a drug candidate is essential for determining its dosing regimen and predicting its in vivo behavior. No pharmacokinetic data for this compound is currently available.

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Rodent Model)

| Parameter | Intravenous (IV) | Oral (PO) |

| Half-life (t1/2) (h) | Data not available | Data not available |

| Volume of distribution (Vd) (L/kg) | Data not available | N/A |

| Clearance (CL) (L/h/kg) | Data not available | N/A |

| Cmax (ng/mL) | N/A | Data not available |

| Tmax (h) | N/A | Data not available |

| AUC0-inf (ng·h/mL) | Data not available | Data not available |

| Bioavailability (F) (%) | N/A | Data not available |

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

3.1.1 Animal Model and Dosing

-

Species: Sprague-Dawley rats or C57BL/6 mice.

-

Groups:

-

Intravenous (IV) administration group.

-

Oral gavage (PO) administration group.

-

-

Dose: A single dose of this compound (dose to be determined by preliminary tolerability studies).

3.1.2 Sample Collection

-

Blood samples are collected from a suitable vessel (e.g., tail vein, saphenous vein) at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

3.1.3 Bioanalytical Method

-

A sensitive and specific bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is developed and validated for the quantification of this compound in plasma.

-

The method validation includes assessment of linearity, accuracy, precision, selectivity, and stability.

3.1.4 Pharmacokinetic Analysis

-

Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

-

Key pharmacokinetic parameters (as listed in Table 2) are calculated.

Toxicology

The toxicological profile of a compound is critical for its safety assessment. There is no available data on the toxicity of this compound.

Table 3: Acute Toxicological Profile of this compound (Rodent Model)

| Parameter | Value | Species | Route |

| LD50 | Data not available | Rat/Mouse | Oral |

| LD50 | Data not available | Rat/Mouse | Intravenous |

| Clinical Observations | Data not available |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

4.1.1 Animal Model

-

Species: Female Sprague-Dawley rats.

-

Housing: Animals are housed individually with controlled temperature, humidity, and light-dark cycle.

4.1.2 Dosing and Observation

-

A single animal is dosed with this compound via oral gavage at a starting dose.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.

-

This sequential dosing continues until the stopping criteria are met.

4.1.3 Data Collection

-

Mortality.

-

Clinical signs of toxicity (e.g., changes in behavior, appearance, respiration).

-

Body weight changes.

-

Gross necropsy at the end of the study.

4.1.4 Data Analysis

-

The LD50 and its confidence intervals are calculated using appropriate statistical methods.

Mechanism of Action and Metabolism

This compound is a mechanism-based inactivator of MAO.[1] The proposed mechanism involves a one-electron oxidation of the amine by the flavin cofactor of MAO, forming an amine radical cation.[1] This is followed by the homolytic cleavage of the cyclobutane ring.[1] The resulting radical can then partition between two pathways: covalent attachment to the flavin cofactor, leading to irreversible inactivation, or cyclization to form a 2-phenylpyrrolinyl radical, which is further oxidized to 2-phenyl-1-pyrroline.[1] This initial metabolite is then further metabolized to 3-benzoylpropanal and subsequently to 3-benzoylpropionic acid.[1]

Conclusion

This compound is an intriguing compound with a well-defined mechanism of action as an irreversible inhibitor of monoamine oxidase. However, the lack of a comprehensive preclinical dataset on its pharmacodynamics, pharmacokinetics, and toxicology severely limits its potential for further development. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data to build a complete pharmacological profile. Such studies are essential to ascertain its therapeutic potential and safety profile for any future consideration as a drug candidate.

References

Initial Toxicology Screening of 1-Phenylcyclobutylamine: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential toxicological profile of 1-Phenylcyclobutylamine. Due to a lack of direct toxicological studies on this specific compound, this guide infers potential hazards based on its known metabolic pathways and the toxicological data of structurally similar compounds, namely phenethylamine and amphetamine. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. All quantitative data and experimental protocols are derived from studies on these related compounds and are provided for comparative and informational purposes.

Executive Summary

This compound is a compound with a structural resemblance to known psychoactive substances. An initial literature review reveals a significant gap in direct toxicological data for this molecule. This guide aims to provide a preliminary toxicological assessment by examining the known metabolic fate of this compound and drawing parallels with the well-documented toxicities of structurally analogous compounds, phenethylamine and amphetamine. The primary areas of potential concern, based on these analogs, include cardiovascular effects, neurotoxicity, and a potential for abuse. Genotoxicity, based on available data for related compounds, appears to be a lower-level concern but cannot be entirely ruled out without direct testing. This document summarizes available quantitative data, details relevant experimental protocols for toxicological assessment, and provides visual representations of metabolic pathways and proposed experimental workflows.

Introduction

This compound is a primary amine featuring a phenyl group and a cyclobutane ring. Its structural similarity to phenethylamines, a class of compounds with known physiological and toxicological effects, necessitates a thorough evaluation of its safety profile. This guide provides a foundational understanding of the potential toxicological endpoints for this compound, offering a starting point for a comprehensive risk assessment.

Metabolism of this compound

The metabolism of this compound is a critical factor in its toxicological profile, as metabolites can be more or less active or toxic than the parent compound. While direct and comprehensive metabolism studies are limited, available information suggests the following pathway:

Figure 1: Proposed metabolic pathway of this compound.

The initial step involves an oxidative ring expansion to form 2-phenyl-1-pyrroline. This is followed by hydrolysis and further oxidation to yield 3-benzoylpropanal and subsequently 3-benzoylpropionic acid. The toxicological properties of these metabolites are largely unknown.

Inferred Toxicological Profile from Structurally Related Compounds

Given the absence of direct toxicological data for this compound, this section provides a summary of the known toxicology of phenethylamine and amphetamine.

Acute Toxicity

Acute toxicity provides information on the potential for harm from a single, high-dose exposure.

Table 1: Acute Toxicity Data for Structurally Related Compounds

| Compound | Test Species | Route of Administration | LD50 | Reference |

| Amphetamine | Rat | Oral | 96.8 mg/kg | [1] |

| Phenethylamine | Rat | Oral | 325 mg/kg (as active fraction of Lavandula stoechas) | [2] |

| Phenethylamine | Mouse | Intraperitoneal | 125-200 mg/kg | [2] |

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population.

Cardiovascular Toxicity